5-Cyano-5,5-dimethylpentanoic acid

Description

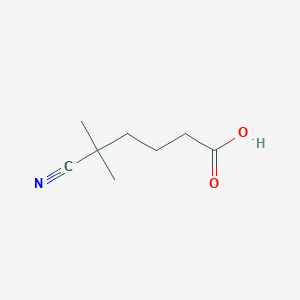

5-Cyano-5,5-dimethylpentanoic acid is a substituted pentanoic acid derivative featuring a cyano (-CN) group and two methyl (-CH₃) groups at the 5-position of the carbon chain. This structure combines electron-withdrawing (cyano) and sterically bulky (dimethyl) substituents, which likely influence its physical properties, acidity, and reactivity.

Properties

IUPAC Name |

5-cyano-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,6-9)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQGZTKRYISTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-5,5-dimethylpentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5,5-dimethylpentanoic acid.

Nitrile Formation:

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-5,5-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions to form different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly employed.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of esters or amides.

Reduction: Formation of primary amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:

CDMPA serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of certain antidepressants and anxiolytics. Its structural similarity to other bioactive molecules allows it to be a valuable building block in drug development.

Case Study: Synthesis of Citalopram

A notable application of CDMPA is in the one-pot synthesis of citalopram, an antidepressant. The process involves using 5-cyano-5,5-dimethylpentanoic acid as a precursor, which undergoes several reactions including alkylation and cyclization to yield citalopram with high efficiency and reduced environmental impact due to minimized use of hazardous chemicals .

Structure-Activity Relationship Studies:

Research has indicated that modifications on the CDMPA structure can lead to variations in pharmacological activity. For example, derivatives of CDMPA have been studied for their agonistic effects on serotonin receptors (5-HT2AR), which are implicated in mood regulation .

Agrochemicals

Pesticide Development:

CDMPA has potential applications in the agrochemical industry, particularly in the development of novel pesticides. Its ability to interact with biological systems makes it a candidate for designing compounds that can target specific pests while minimizing harm to beneficial organisms.

Case Study: Herbicide Formulation

Research has shown that derivatives of CDMPA can be formulated into herbicides that exhibit selective toxicity towards certain weed species without affecting crops. This selectivity is crucial for sustainable agricultural practices .

Materials Science

Polymer Chemistry:

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. For example, CDMPA can be used as a modifier in the synthesis of polymers that require improved thermal stability or mechanical strength.

Case Study: Thermoplastic Elastomers

In a study focusing on thermoplastic elastomers, incorporating CDMPA into the polymer matrix resulted in materials with enhanced elasticity and resilience under stress. This application is particularly relevant for industries requiring durable materials with flexible properties .

Mechanism of Action

The mechanism of action of 5-Cyano-5,5-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-cyano-5,5-dimethylpentanoic acid to structurally analogous compounds from the evidence, focusing on substituent effects, functional groups, and physicochemical properties.

Structural and Functional Group Comparisons

- 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (): Substituents: A thienyl (aromatic sulfur-containing) group and an oxo (C=O) group at the 5-position. Functional Groups: Carboxylic acid (-COOH) and ketone (C=O). Compared to this compound, the cyano group (-CN) is a stronger electron-withdrawing group, which would further elevate acidity.

- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (): Substituents: Three fluorine atoms and two oxo groups at the 2,4-positions. Functional Groups: Ester (-COOEt), ketone (C=O), and trifluoromethyl (-CF₃). Impact: The trifluoromethyl group provides strong electron withdrawal and hydrophobicity. The ester group makes this compound more prone to hydrolysis than carboxylic acids like the target compound. In contrast, this compound’s cyano group would similarly stabilize negative charge but lacks the ester’s hydrolytic liability .

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): Substituents: Diphenyl groups and an ethoxycarbonyloxy (-OCOOEt) moiety. Functional Groups: Alkyne (C≡C), ester (-COOEt), and carbonate-derived groups. The alkyne moiety offers unique reactivity (e.g., in click chemistry).

- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (): Substituents: Hydroxy (-OH) and tert-butyloxycarbonylamino (-NHCOO-t-Bu) groups. Functional Groups: Carboxylic acid, carbamate, and alcohol. The hydroxy group increases hydrophilicity, contrasting with the cyano group’s moderate polarity. The target compound’s dimethyl groups may reduce water solubility compared to this analog .

Physical Properties and Stability

Hypothesized Properties of this compound:

- Molar Mass: ~183.2 g/mol (estimated for C₈H₁₁NO₂).

- Melting Point: Likely higher than 105°C due to cyano-induced polarity and hydrogen-bonding capability.

- Solubility: Moderate in polar solvents (e.g., DMSO, methanol) but reduced by dimethyl steric effects.

Biological Activity

5-Cyano-5,5-dimethylpentanoic acid (CDMPA) is a compound of interest in various fields including medicinal chemistry, biochemistry, and pharmaceuticals. Its unique structural features, particularly the presence of both a cyano group and a carboxylic acid group, contribute to its biological activity. This article explores the compound's biological activities, mechanisms of action, and applications based on current research findings.

Structural Overview

Chemical Structure:

- Molecular Formula: C₇H₁₃N₁O₂

- IUPAC Name: this compound

- Key Functional Groups: Cyano (-C≡N), Carboxylic acid (-COOH)

The structural components of CDMPA allow it to participate in various biochemical interactions, influencing its biological activity.

The biological activity of CDMPA is primarily attributed to its ability to interact with enzymes and cellular pathways. The cyano group can act as an electrophile, facilitating nucleophilic attacks in biochemical reactions. The carboxylic acid group enhances the compound's solubility and can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.

Enzyme Interaction

CDMPA has been shown to serve as a probe in enzyme mechanism studies. It can inhibit certain enzymes by altering their active sites through competitive inhibition mechanisms. This property makes it valuable in studying enzyme kinetics and pathways within cells.

Antimicrobial Activity

Preliminary studies suggest that CDMPA may possess antimicrobial properties. Compounds with similar structures have shown moderate antibacterial effects against various pathogens, indicating that CDMPA could be explored for potential therapeutic applications in treating infections .

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- A study highlighted the use of CDMPA in enzyme inhibition assays where it was found to effectively inhibit specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, demonstrating its potential as a lead compound for drug development.

- Antioxidant Activity Assessment:

-

Antimicrobial Testing:

- A comparative analysis of several cyano-containing compounds showed that some exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. While direct data on CDMPA is sparse, these findings support the hypothesis that CDMPA may also possess antimicrobial properties .

Applications in Research and Industry

CDMPA is utilized in various applications across scientific research and industry:

- Pharmaceutical Development: As a precursor for synthesizing novel drug candidates.

- Biochemical Research: Used as a tool for investigating enzyme mechanisms and metabolic pathways.

- Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.